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Compound of Interest

Compound Name:
2-(Difluoromethoxy)phenylacetic

acid

Cat. No.: B1304702 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential biological significance of 2-(Difluoromethoxy)phenylacetic acid. The

information is intended to support research and development efforts in medicinal chemistry and

drug discovery.

Core Chemical Properties
2-(Difluoromethoxy)phenylacetic acid is a halogenated derivative of phenylacetic acid. The

introduction of the difluoromethoxy group at the ortho position of the phenyl ring is expected to

significantly influence its chemical and biological characteristics compared to the parent

compound.

Table 1: General and Predicted Physicochemical Properties
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Property Value Source

CAS Number 86867-68-7 Commercial Suppliers

Molecular Formula C₉H₈F₂O₃ Commercial Suppliers

Molecular Weight 202.15 g/mol Commercial Suppliers

Predicted Boiling Point 286.0 ± 35.0 °C ChemicalBook

Predicted Density 1.328 ± 0.06 g/cm³ ChemicalBook

Predicted pKa 4.07 ± 0.10 ChemicalBook

Synthesis and Purification
A detailed experimental protocol for the synthesis of 2-(Difluoromethoxy)phenylacetic acid is

not readily available in the public domain. However, a general approach can be inferred from

established methods for the synthesis of related difluoromethoxy-containing aromatic

compounds and the hydrolysis of corresponding nitriles or esters.

Experimental Protocol: Hypothetical Synthesis
This proposed synthesis involves two key steps: difluoromethylation of a phenolic precursor

followed by conversion of a suitable functional group to the carboxylic acid.

Step 1: Difluoromethylation of 2-Hydroxyphenylacetonitrile

This step is adapted from a general procedure for the difluoromethylation of phenols.

Materials: 2-Hydroxyphenylacetonitrile, Sodium Chlorodifluoroacetate (CF₂ClCO₂Na),

Cesium Carbonate (Cs₂CO₃), Dimethylformamide (DMF), Water.

Procedure:

To a solution of 2-hydroxyphenylacetonitrile in DMF and water, add cesium carbonate.

Heat the mixture to the desired reaction temperature (e.g., 100-120 °C).

Add sodium chlorodifluoroacetate portion-wise over a period of time.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the reaction mixture and perform an aqueous work-up. Extract the

product with a suitable organic solvent (e.g., ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain crude 2-(difluoromethoxy)phenylacetonitrile.

Step 2: Hydrolysis of 2-(Difluoromethoxy)phenylacetonitrile

This step is a standard procedure for the hydrolysis of nitriles to carboxylic acids.

Materials: Crude 2-(difluoromethoxy)phenylacetonitrile, Sulfuric Acid (aqueous solution, e.g.,

50-70%).

Procedure:

Add the crude 2-(difluoromethoxy)phenylacetonitrile to an aqueous solution of sulfuric

acid.

Heat the mixture under reflux for several hours until the hydrolysis is complete (monitor by

TLC or LC-MS).

Cool the reaction mixture to room temperature and pour it onto ice water.

The product, 2-(Difluoromethoxy)phenylacetic acid, should precipitate as a solid.

Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under

vacuum.

Purification Protocol
The crude 2-(Difluoromethoxy)phenylacetic acid can be purified by recrystallization.

Solvent Selection: A suitable solvent system would be a mixture of an organic solvent in

which the compound is soluble at high temperatures and poorly soluble at low temperatures
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(e.g., toluene, ethyl acetate) and a co-solvent in which it is less soluble (e.g., hexane,

heptane).

Procedure:

Dissolve the crude solid in a minimal amount of the hot solvent.

If necessary, filter the hot solution to remove any insoluble impurities.

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath

to maximize crystal formation.

Collect the purified crystals by filtration, wash with a small amount of the cold solvent, and

dry under vacuum.

Experimental Workflow: Synthesis and Purification
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Caption: A generalized workflow for the synthesis and purification of 2-
(Difluoromethoxy)phenylacetic acid.
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Spectroscopic Data (Predicted and Inferred)
No specific, experimentally verified spectroscopic data for 2-(Difluoromethoxy)phenylacetic
acid is currently available in public databases. The following data is inferred from the analysis

of structurally similar compounds.

Table 2: Inferred Spectroscopic Data

Technique Expected Features

¹H NMR

- Aromatic protons (multiplets, ~7.0-7.5 ppm)-

Methylene protons (-CH₂-, singlet, ~3.7 ppm)-

Difluoromethoxy proton (-OCHF₂-, triplet,

characteristic downfield shift)

¹³C NMR

- Carboxylic acid carbon (~175-180 ppm)-

Aromatic carbons (~110-160 ppm)- Methylene

carbon (~40 ppm)- Difluoromethoxy carbon

(triplet due to C-F coupling)

IR Spectroscopy

- Broad O-H stretch from carboxylic acid

(~2500-3300 cm⁻¹)- C=O stretch from

carboxylic acid (~1700 cm⁻¹)- C-O stretch

(~1200-1300 cm⁻¹)- C-F stretches (~1000-1100

cm⁻¹)

Mass Spectrometry

- Molecular ion peak (M⁺) at m/z 202.04-

Fragments corresponding to loss of COOH,

OCHF₂, and other characteristic cleavages.

Potential Biological Activity and Signaling Pathways
While direct biological data for 2-(Difluoromethoxy)phenylacetic acid is limited, research on

structurally related compounds provides valuable insights into its potential therapeutic

applications, particularly as an anti-inflammatory agent.

A study on phenylacetic acid regioisomers bearing a difluoromethyl group has shown that these

compounds can act as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-
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LOX).[1] Specifically, 2-(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)phenylacetic acid

demonstrated potent anti-inflammatory activity.[1] This suggests that the difluoromethyl moiety

is a key pharmacophore for this dual inhibitory action.

The COX and LOX pathways are critical in the inflammatory response, leading to the

production of prostaglandins and leukotrienes, respectively. By inhibiting both enzymes,

compounds like the derivatives of 2-(Difluoromethoxy)phenylacetic acid could offer a

broader spectrum of anti-inflammatory effects with a potentially improved safety profile

compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target

COX enzymes.

Signaling Pathway: Inhibition of Arachidonic Acid Metabolism

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/20045320/
https://pubmed.ncbi.nlm.nih.gov/20045320/
https://www.benchchem.com/product/b1304702?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1304702?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


COX Pathway LOX Pathway

Membrane Phospholipids

Phospholipase A₂

Stimulus

Arachidonic Acid

COX-1 / COX-2 5-LOX

Prostaglandins

Inflammation
(Pain, Fever, Swelling)

Leukotrienes

Inflammation
(Chemotaxis, Bronchoconstriction)

2-(Difluoromethoxy)phenylacetic
Acid Derivative

Click to download full resolution via product page

Caption: Proposed mechanism of action via dual inhibition of COX and 5-LOX pathways.

Conclusion
2-(Difluoromethoxy)phenylacetic acid represents a promising scaffold for the development

of novel therapeutic agents. Its structural features suggest the potential for significant biological

activity, particularly in the context of inflammation. Further research is warranted to fully
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elucidate its chemical properties, develop efficient synthetic routes, and comprehensively

evaluate its pharmacological profile. This guide provides a foundational resource to stimulate

and support these future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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